molecular formula C12H15NO B15171166 N-(2-Methyl-3-buten-1-yl)benzamide CAS No. 955404-27-0

N-(2-Methyl-3-buten-1-yl)benzamide

Cat. No.: B15171166
CAS No.: 955404-27-0
M. Wt: 189.25 g/mol
InChI Key: DIMJCDBZEOOQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-3-buten-1-yl)benzamide is a benzamide derivative featuring a branched alkenyl substituent on the amide nitrogen. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and catalysis due to their stability and tunable electronic properties.

Properties

CAS No.

955404-27-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(2-methylbut-3-enyl)benzamide

InChI

InChI=1S/C12H15NO/c1-3-10(2)9-13-12(14)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,13,14)

InChI Key

DIMJCDBZEOOQPR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-buten-1-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 2-methyl-3-buten-1-amine under acidic conditions. This reaction can be catalyzed by various agents, including Lewis acids like ZrCl4 immobilized on diatomite earth, which provides a green and efficient pathway .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of ultrasonic irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-buten-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which N-(2-Methyl-3-buten-1-yl)benzamide exerts its effects involves interactions with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares N-(2-Methyl-3-buten-1-yl)benzamide with similar benzamide derivatives based on substituent effects, synthetic routes, and applications.

Substituent Effects and Structural Features
Compound Name Substituent on Amide Nitrogen Key Structural Features
This compound 2-Methyl-3-buten-1-yl group Alkenyl chain with a methyl branch
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl group Hydroxy and dimethyl groups; N,O-bidentate ligand
N-(Pyridin-2-yl)-benzamide Pyridin-2-yl group Heteroaromatic ring; potential for coordination
N-(Phenylcarbamoyl)benzamide Phenylcarbamoyl group Urea linkage; enhanced hydrogen-bonding

Key Differences :

  • The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed C–H functionalization , a feature absent in the alkenyl derivative.
  • Heteroaromatic substituents (e.g., pyridin-2-yl) enhance coordination to metals, as seen in Fe2Ni-BDC-catalyzed amidation .

Key Observations :

  • Reactivity of starting materials : Using benzoyl chlorides (e.g., 3-methylbenzoyl chloride) is more efficient than methyl esters for amide formation, as attempted in the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Comparison with this compound :

  • The alkenyl group in the target compound may enable Diels-Alder reactions or polymerization, unlike hydroxyl or pyridyl analogs.

Biological Activity

N-(2-Methyl-3-buten-1-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. The specific structure of this compound can be represented as follows:

C11H13N Molecular formula \text{C}_{11}\text{H}_{13}\text{N}\quad \text{ Molecular formula }

This compound features a butenyl side chain that may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to modulate the serotonergic system, particularly through its effects on the 5-HT1A and 5-HT3 receptors , which are critical in regulating mood and anxiety.

Pharmacokinetics

Research indicates that this compound exhibits low acute toxicity in animal models, suggesting a favorable safety profile for potential therapeutic applications.

Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in various animal models. These effects are often measured through behavioral tests that assess changes in locomotion, anxiety, and depressive-like behaviors .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes, such as acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are significant in neurodegenerative diseases like Alzheimer's. In vitro studies have reported IC50 values indicating varying degrees of inhibition, which suggest potential therapeutic applications in cognitive disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of benzamide derivatives, including this compound. Below is a summary of key findings:

StudyCompoundActivityIC50 Value (µM)
Study 1This compoundAChE Inhibition2.49
Study 2Benzamide AnalogBACE1 Inhibition9.01
Study 3Novel BenzamidesAntidepressant-like EffectsNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.